molecular formula C23H25F3N4O3 B3963098 1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane

1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane

Cat. No. B3963098
M. Wt: 462.5 g/mol
InChI Key: IPSDHRPCEURIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane, also known as DFBNPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of drugs for various diseases.

Mechanism of Action

1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth. It also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane has several advantages for use in lab experiments, including its high potency and specificity for COX-2 inhibition. However, its low solubility and stability in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand its pharmacokinetic properties and potential toxicity.

Future Directions

There are several potential future directions for research on 1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane. One area of focus could be the development of more stable and soluble forms of the compound to facilitate its use in experimental settings. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases. Finally, research could also focus on the development of derivatives of this compound that may have improved pharmacokinetic properties and efficacy.

Scientific Research Applications

1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane has been studied extensively for its potential use in the development of drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development.

properties

IUPAC Name

[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3/c24-17-6-5-16(13-18(17)25)23(31)29-11-9-28(10-12-29)21-15-20(19(26)14-22(21)30(32)33)27-7-3-1-2-4-8-27/h5-6,13-15H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSDHRPCEURIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Reactant of Route 2
Reactant of Route 2
1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Reactant of Route 3
Reactant of Route 3
1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Reactant of Route 4
Reactant of Route 4
1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Reactant of Route 5
Reactant of Route 5
1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Reactant of Route 6
Reactant of Route 6
1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.